molecular formula C23H22N6O5S2 B2988085 N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide CAS No. 897758-56-4

N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2988085
CAS No.: 897758-56-4
M. Wt: 526.59
InChI Key: MXNNHBIVVUIIIV-UHFFFAOYSA-N
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Description

N-(5-((2-((4-carbamoylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C23H22N6O5S2 and its molecular weight is 526.59. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

Research has focused on synthesizing novel heterocyclic compounds derived from similar core structures for their potential biological activities. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines have been synthesized from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties. These compounds were screened as cyclooxygenase inhibitors and showed significant inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, with some compounds having higher activities compared to standard drugs like sodium diclofenac (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Cytotoxicity Studies

Another area of interest is the synthesis and evaluation of novel 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives for their cytotoxic activity against cancer cells. These compounds were synthesized through reactions involving similar key functional groups and were tested in vitro for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, showing promising results (Hassan, Hafez, & Osman, 2014).

Cardiotonic Activity

The synthesis of 2-phenylthiazolidine derivatives as cardiotonic agents has been explored, where modifications to the thiazolidine moiety were investigated for enhanced cardiotonic activity. These studies provide insights into the structure-activity relationship, contributing to the development of potential therapeutic agents (Nate et al., 1987).

Antimicrobial and Antifungal Applications

Research on the synthesis of 1,3,4-thiadiazole derivatives highlights their potential as antibacterial, anticancer, antifungal, anti-inflammatory, and antidepressant agents. These compounds, including derivatives similar to the query compound, have been designed and synthesized with hopes of exhibiting antimicrobial and antifungal activities, showcasing the versatility of thiadiazole derivatives in drug development (Ameen & Qasir, 2017).

Properties

IUPAC Name

N-[5-[2-(4-carbamoylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O5S2/c1-34-17-5-3-2-4-16(17)29-11-14(10-19(29)31)21(33)26-22-27-28-23(36-22)35-12-18(30)25-15-8-6-13(7-9-15)20(24)32/h2-9,14H,10-12H2,1H3,(H2,24,32)(H,25,30)(H,26,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXNNHBIVVUIIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=NN=C(S3)SCC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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